molecular formula C16H22INO4 B8097140 N-Boc-4-iodo-L-phenylalanine ethyl ester

N-Boc-4-iodo-L-phenylalanine ethyl ester

Cat. No.: B8097140
M. Wt: 419.25 g/mol
InChI Key: QYCIEEAEVUVRJX-ZDUSSCGKSA-N
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Description

N-Boc-4-iodo-L-phenylalanine ethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom at the para position of the phenyl ring, and an ethyl ester group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-iodo-L-phenylalanine ethyl ester typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification: steps such as crystallization or chromatography to obtain the desired purity.

    Quality control: measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-iodo-L-phenylalanine ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Coupling: Formation of biaryl or alkyne derivatives.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

N-Boc-4-iodo-L-phenylalanine ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-iodo-L-phenylalanine ethyl ester primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites. The iodine atom serves as a reactive site for substitution or coupling reactions, facilitating the formation of new bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-4-iodo-L-phenylalanine ethyl ester is unique due to the combination of the Boc protecting group, the iodine atom, and the ethyl ester group. This combination allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCIEEAEVUVRJX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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